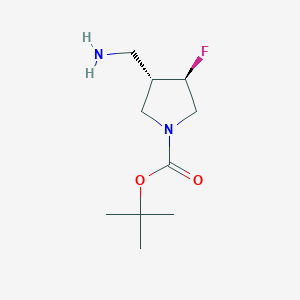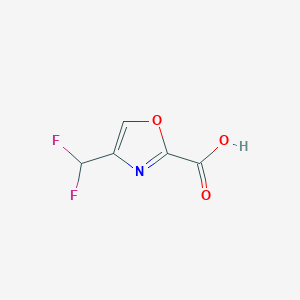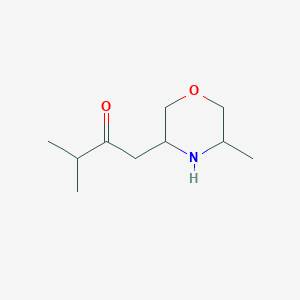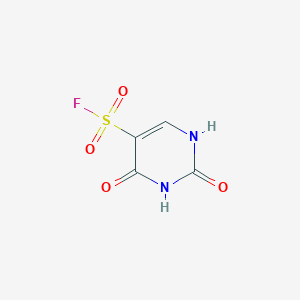
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two oxo groups at positions 2 and 4, a tetrahydropyrimidine ring, and a sulfonyl fluoride group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride typically involves the reaction of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine with a sulfonyl fluoride reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and fluoride sources.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in changes to the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. These reactions are typically carried out under mild conditions to avoid decomposition of the compound.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Sulfonic acids and other related products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in the development of pharmaceuticals. It is investigated for its role in drug design and discovery, particularly as an inhibitor of specific enzymes and receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways and exerts its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Comparison: Compared to its analogs, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Eigenschaften
Molekularformel |
C4H3FN2O4S |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-5-sulfonyl fluoride |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
InChI-Schlüssel |
JIHSVLKWDSDETP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)


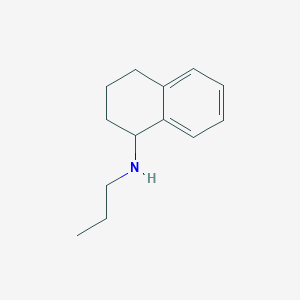
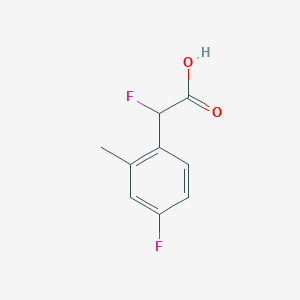
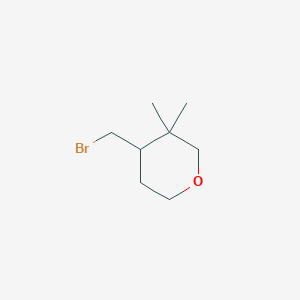

![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
